molecular formula C6H12ClNO2S B3058615 1-Chloromethanesulfonyl-piperidine CAS No. 90445-23-1

1-Chloromethanesulfonyl-piperidine

Cat. No.: B3058615
CAS No.: 90445-23-1
M. Wt: 197.68 g/mol
InChI Key: ZZHIRSCAVGFBKE-UHFFFAOYSA-N
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Description

1-Chloromethanesulfonyl-piperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

1-Chloromethanesulfonyl-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with chloromethanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to prevent any side reactions and to ensure high yield of the desired product .

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

1-Chloromethanesulfonyl-piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: It can also undergo addition reactions with various reagents to form more complex structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloromethanesulfonyl-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form stable sulfonamide bonds makes it useful in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloromethanesulfonyl-piperidine involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes and prevent their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Chloromethanesulfonyl-piperidine can be compared with other similar compounds such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various organic compounds.

    Chloromethanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl chlorides and other derivatives.

    Sulfonyl Chlorides: A class of compounds characterized by the presence of a sulfonyl chloride group, used in the synthesis of sulfonamides and other derivatives.

The uniqueness of this compound lies in its combination of a piperidine ring with a sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

1-(chloromethylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHIRSCAVGFBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364067
Record name 1-Chloromethanesulfonyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90445-23-1
Record name 1-Chloromethanesulfonyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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